N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methoxybenzamide
Description
N-(2-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methoxybenzamide is a synthetic benzamide derivative characterized by:
- A 3-methoxybenzamide core, which is a common pharmacophore in therapeutic agents targeting enzymes or receptors.
- A sulfonylethyl linker connecting the benzamide and piperazine moieties, which may enhance solubility and modulate pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S/c1-28-17-6-4-5-16(15-17)20(25)22-9-14-29(26,27)24-12-10-23(11-13-24)19-8-3-2-7-18(19)21/h2-8,15H,9-14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJZMSWACUSMTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the Piperazine Intermediate: The reaction between 2-fluorophenylamine and piperazine in the presence of a suitable solvent and catalyst.
Sulfonylation: The intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonylethyl group.
Coupling with Methoxybenzamide: Finally, the sulfonylated intermediate is coupled with 3-methoxybenzamide under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methoxybenzamide involves its interaction with specific molecular targets. The fluorophenyl group and piperazine ring are known to interact with various receptors and enzymes, modulating their activity. This compound may act as an inhibitor or activator, depending on the target and context. Molecular docking studies have shown that it can bind to active sites of enzymes, altering their function and leading to therapeutic effects.
Comparison with Similar Compounds
Dual-Acting Cyanoquinoline (CoPo-22)
Compound: CoPo-22 (N-(2-((3-cyano-5,7-dimethylquinolin-2-yl)amino)ethyl)-3-methoxybenzamide) . Structural Similarities:
- Shared 3-methoxybenzamide group .
- Presence of a secondary amine-linked ethyl chain .
Key Differences : - CoPo-22 contains a cyanoquinoline scaffold instead of a piperazine-sulfonyl group.
- Functional Activity : CoPo-22 exhibits dual corrector-potentiator activity for ΔF508-CFTR, addressing both misprocessing and channel function in cystic fibrosis .
Implications : - The sulfonylated piperazine in the target compound may enhance binding to CFTR or other targets compared to CoPo-22’s quinoline moiety.
Piperazine-Containing Benzamide Derivatives
Compound: 12e (3-Chloro-N-[(2S)-1-[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]-3-methylbutan-2-yl]-4-(3-methylphenoxy)benzamide) . Structural Similarities:
- Both compounds feature a piperazine ring and benzamide core .
Key Differences : - 12e includes 3-hydroxyphenyl and 3-methylphenoxy substituents, whereas the target compound has a 2-fluorophenyl group and sulfonylethyl linker.
- 12e’s stereochemistry (S-configuration) and branched alkyl chain may influence CNS penetration or receptor specificity.
Implications : - The 2-fluorophenyl group in the target compound could improve metabolic stability compared to 12e’s hydroxylated aromatic ring .
Dopamine D4 Receptor Ligands
Compound : [3H]NGD 94-1 (dopamine D4-selective ligand) .
Structural Parallels :
- Piperazine rings are common in dopamine receptor ligands (e.g., D4 antagonists).
Key Differences : - [3H]NGD 94-1 lacks a benzamide group but includes arylpiperazine and chromenone moieties. Implications:
- The target compound’s 2-fluorophenyl-piperazine may confer affinity for dopamine receptors, though specific D4 selectivity would require experimental validation .
Benzamide-Based Pesticides
Compound : Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) .
Structural Similarities :
- Shared benzamide backbone .
Key Differences : - Etobenzanid contains chlorophenyl and ethoxymethoxy groups, whereas the target compound features methoxy , fluorophenyl , and sulfonamide substituents.
Implications : - The target compound’s sulfonamide and fluorine substituents likely shift its application from pesticidal (as in etobenzanid) to therapeutic, owing to improved solubility and receptor compatibility .
Research Implications and Gaps
- Structure-Activity Relationship (SAR) : Systematic modifications (e.g., varying fluorophenyl positions or linker length) could optimize potency and selectivity.
- Comparative Advantages : The sulfonylethyl linker may offer pharmacokinetic benefits over analogs like CoPo-22 or 12e, but toxicity and bioavailability data are lacking.
Biological Activity
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methoxybenzamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
- Molecular Formula : C21H26FN3O5S
- Molecular Weight : 431.5 g/mol
- CAS Number : 897618-34-7
The structure features a piperazine ring, a sulfonamide linkage, and a methoxybenzamide moiety, which are critical for its biological interactions.
This compound exhibits several mechanisms of action:
- Inhibition of Receptor Activity : The compound has been shown to interact with various receptors, including serotonin receptors and dopamine receptors, which are implicated in mood regulation and psychotropic effects.
- Antiproliferative Effects : Research indicates that this compound may inhibit cell proliferation in certain cancer cell lines, suggesting potential use in oncology.
Antiproliferative Activity
A study evaluated the antiproliferative effects of various derivatives of benzamide compounds, including this compound. The results indicated significant activity against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 4.5 |
| This compound | HCT 116 | 5.0 |
| This compound | HEK 293 | 6.0 |
These findings suggest that the compound has selective cytotoxicity towards breast cancer (MCF-7) cells, which is crucial for further development as an anticancer agent.
Antioxidant Activity
The antioxidant capacity of the compound was assessed using various assays. The results showed that it possesses moderate antioxidant activity, which may contribute to its overall therapeutic profile by protecting cells from oxidative stress.
Case Studies
Several case studies have documented the effects of similar compounds in clinical settings:
- Case Study on Antidepressant Effects : A clinical trial involving a related piperazine derivative demonstrated significant antidepressant effects in patients with major depressive disorder. The mechanism was attributed to serotonin receptor modulation.
- Oncology Trials : Preliminary trials using benzamide derivatives similar to this compound have shown promising results in reducing tumor size in animal models, warranting further investigation into their therapeutic potential.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methoxybenzamide and structurally related compounds?
- Methodological Answer : The synthesis typically involves coupling a piperazine derivative (e.g., 4-(2-fluorophenyl)piperazine) with a sulfonamide intermediate. For example, nucleophilic substitution reactions under reflux with K₂CO₃ in acetonitrile are common for forming sulfonyl linkages . Subsequent amidation steps may employ coupling reagents like HBTU or BOP in THF, followed by purification via silica gel chromatography and structural confirmation using ¹H/¹³C NMR and mass spectrometry .
Q. How are physicochemical properties (e.g., logP, solubility) optimized for brain penetration in dopamine receptor-targeting ligands?
- Methodological Answer : Lipophilicity (logP) is tuned by modifying substituents on the benzamide or piperazine moieties. For instance, introducing methoxy groups reduces logP to ~2.5, balancing blood-brain barrier permeability and low nonspecific binding. Solubility is enhanced using hydrophilic substituents (e.g., cyanopyridine) while retaining receptor affinity .
Q. What in vitro assays are used to evaluate dopamine D4 receptor affinity and selectivity over D2/D3 receptors?
- Methodological Answer : Competitive radioligand binding assays with [³H]spiperone or [³H]methylspiperone are standard. Membranes from transfected HEK293 cells expressing human D4/D2/D3 receptors are incubated with test compounds. Selectivity ratios (>100-fold for D4 over D2/D3) are calculated using IC₅₀ values .
Advanced Research Questions
Q. How can structural modifications resolve contradictory SAR findings in dopamine D4 ligands?
- Methodological Answer : Discrepancies in SAR (e.g., variable potency with alkyl chain elongation) are addressed via systematic modifications:
- Amide bond replacement : Substituting the benzamide with a benzofuran carboxamide improves metabolic stability .
- Piperazine substitution : Introducing 2-fluorophenyl or 3-cyanopyridinyl groups enhances D4 selectivity over σ₁ receptors .
Computational docking (e.g., using D4 receptor homology models) guides rational design to reconcile affinity data .
Q. What methodological challenges arise in PET tracer development for D4 receptor imaging?
- Methodological Answer : Key challenges include:
- Radiolabeling efficiency : Carbon-11 labeling at the methoxy group requires optimized reaction conditions (e.g., [¹¹C]CH₃OTf, 50°C, 5 min) to achieve >95% radiochemical purity .
- In vivo specificity : Nonspecific binding in retina (high D4 density) is mitigated by adjusting lipophilicity and validating uptake saturation in primate PET studies .
Q. How do dual-acting corrector-potentiator mechanisms (e.g., in cystic fibrosis) inform multitarget ligand design for neurological disorders?
- Methodological Answer : Structural motifs from cyanoquinoline-based dual correctors (e.g., CoPo-22) are adapted to dopamine ligands by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
